molecular formula C24H15Br3N2O4 B5844766 2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate

2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate

Cat. No. B5844766
M. Wt: 635.1 g/mol
InChI Key: LPKXQEVZWVPRAG-XODNFHPESA-N
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Description

2,4-dibromo-6-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DBNPF and is a derivative of furoic acid. It has been extensively studied for its biological and chemical properties, making it a promising candidate for future research.

Mechanism of Action

The exact mechanism of action of DBNPF is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting cell wall synthesis.
Biochemical and Physiological Effects:
DBNPF has been found to exhibit low toxicity and has been shown to have minimal effects on normal cells. However, it has been found to induce oxidative stress and DNA damage in cancer cells. It has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

DBNPF has several advantages as a research compound. It exhibits potent biological activity and has low toxicity, making it a promising candidate for further research. However, its synthesis requires specialized equipment and expertise, making it difficult to produce in large quantities. In addition, its mechanism of action is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on DBNPF. One area of interest is the development of new derivatives with improved biological activity. In addition, further studies are needed to understand the mechanism of action of DBNPF and its effects on normal cells. Furthermore, research on the potential applications of DBNPF in other fields, such as agriculture and environmental science, could also be explored.

Synthesis Methods

The synthesis of DBNPF involves the reaction of 2,4-dibromo-6-nitrophenyl 2-furoate with 4-bromo-1-naphthylacetylhydrazine in the presence of a catalyst. The resulting compound is then subjected to a reduction reaction to obtain DBNPF.

Scientific Research Applications

DBNPF has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity and has been tested against various cancer cell lines. In addition, DBNPF has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br3N2O4/c25-16-10-15(23(20(27)12-16)33-24(31)21-6-3-9-32-21)13-28-29-22(30)11-14-7-8-19(26)18-5-2-1-4-17(14)18/h1-10,12-13H,11H2,(H,29,30)/b28-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXQEVZWVPRAG-XODNFHPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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